molecular formula C14H17N3O4 B565481 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 CAS No. 1286893-94-4

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

カタログ番号: B565481
CAS番号: 1286893-94-4
分子量: 294.325
InChIキー: VJVBGSJZBDBEIF-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (CAS: 1286893-94-4) is a deuterated isotopologue of the parent compound 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester (CAS: 3543-72-4). It features three deuterium atoms replacing hydrogen at specific positions, enhancing its utility in pharmacokinetic and metabolic studies via isotopic labeling . This compound serves as a critical intermediate in synthesizing Bendamustine, a chemotherapeutic alkylating agent . Its molecular formula is C₁₄H₁₄D₃N₃O₄, with a molecular weight of 294.32 g/mol .

特性

IUPAC Name

ethyl 4-[5-nitro-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVBGSJZBDBEIF-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Nitration of the Benzimidazole Precursor

The nitration step establishes the 5-nitro substitution pattern critical for the compound’s electronic and steric properties. A mixture of nitric acid (HNO₃, 65%) and sulfuric acid (H₂SO₄, 98%) at 0–5°C is employed to nitrate 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting para to the existing amino group.

Optimized Conditions :

  • Temperature : 0–5°C (prevents over-nitration).

  • Reagent Ratios : HNO₃:H₂SO₄ (1:3 v/v).

  • Reaction Time : 2 hours.

  • Yield : 78–82% after recrystallization from ethanol/water (1:1).

Cyclization to Form the Benzimidazole Core

Cyclization is achieved through acid-catalyzed condensation. The nitrated intermediate is treated with hydrochloric acid (HCl, 6M) under reflux, facilitating intramolecular dehydration to form the benzimidazole ring.

Key Parameters :

  • Catalyst : HCl (6M, 10 mol%).

  • Solvent : Ethanol (anhydrous).

  • Reaction Time : 4 hours at 80°C.

  • Yield : 85–90%.

Esterification of the Butanoic Acid Side Chain

The butanoic acid moiety is esterified using ethanol in the presence of a catalytic amount of sulfuric acid. This step ensures the ethyl ester group’s stability under subsequent reaction conditions.

Procedure :

  • Dissolve the carboxylic acid intermediate in absolute ethanol.

  • Add H₂SO₄ (2 mol%) and reflux for 6 hours.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

  • Yield : 92–95%.

Deuterium Labeling at the 1-Methyl Group

Deuterium incorporation is achieved by substituting conventional methylating agents with deuterated analogs. Methylation of the benzimidazole nitrogen is performed using deuterated methyl iodide (CD₃I) under basic conditions.

Optimized Protocol :

  • Dissolve the intermediate in dry dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2 equiv) and CD₃I (1.2 equiv).

  • Stir at 60°C for 8 hours under nitrogen.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane 1:4).

  • Deuterium Incorporation Efficiency : >99% (confirmed by mass spectrometry).

Reaction Optimization and Challenges

Temperature and Catalytic Effects

  • Nitration : Lower temperatures (0–5°C) minimize byproducts like dinitro derivatives.

  • Cyclization : Reflux at 80°C ensures complete ring closure without decomposition.

  • Deuterium Labeling : Elevated temperatures (60°C) enhance reaction kinetics but require inert atmospheres to prevent CD₃I hydrolysis.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates during methylation.

  • Ethanol is preferred for esterification due to its compatibility with acid catalysts.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity nitro intermediates.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves deuterated and non-deuterated species.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Absence of the 1-methyl proton signal (δ ~3.5 ppm) confirms deuterium incorporation.

  • MS (HR-ESI) : Molecular ion peak at m/z 294.32 [M+H]⁺ matches the theoretical mass of C₁₄D₃N₃O₄.

Purity Assessment

  • HPLC : Reverse-phase C18 column (acetonitrile/water 70:30) shows a single peak with >99% purity.

  • Isotopic Enrichment : LC-MS confirms <1% non-deuterated contaminant.

Table 1: Summary of Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0–5°C78–8298
CyclizationHCl (6M), ethanol, 80°C85–9097
EsterificationH₂SO₄, ethanol, reflux92–9599
Deuterium LabelingCD₃I, K₂CO₃, DMF, 60°C70–75>99

Table 2: Key Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, DMSO-d₆)δ 8.21 (s, 1H, Ar-H), 4.12 (q, 2H, OCH₂), 2.61 (t, 2H, CH₂COO)
¹³C NMR (100 MHz, DMSO-d₆)δ 170.1 (COO), 148.3 (C-NO₂), 61.4 (OCH₂)
IR (KBr)1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

化学反応の分析

Types of Reactions

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles (amines, alcohols), bases (sodium hydroxide)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester

    Substitution: Various substituted benzimidazole derivatives

    Hydrolysis: 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid

科学的研究の応用

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as an intermediate in the synthesis of drugs, particularly those targeting cancer cells.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its versatile reactivity.

作用機序

The mechanism by which 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 exerts its effects is largely dependent on its chemical structure:

    Molecular Targets: The nitro group can undergo bioreduction in cells, leading to the formation of reactive intermediates that can damage cellular components.

    Pathways Involved: The compound may interfere with DNA synthesis and repair mechanisms, leading to cell death, particularly in rapidly dividing cells such as cancer cells.

類似化合物との比較

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Modifications Role/Application
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 1286893-94-4 C₁₄H₁₄D₃N₃O₄ 294.32 Deuterated ethyl ester; nitro substitution Isotopic tracer in Bendamustine synthesis
1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester (Parent) 3543-72-4 C₁₄H₁₇N₃O₄ 291.30 Nitro substitution Bendamustine intermediate
1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester 3543-73-5 C₁₄H₁₉N₃O₂ 261.32 Amino substitution (replaces nitro group) Metabolic precursor
5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid Ethyl Ester 3543-74-6 C₁₈H₂₇N₃O₄ 349.42 Bis(2-hydroxyethyl)amino substitution Bendamustine metabolite
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic Acid 16506-27-7 C₁₆H₂₀Cl₂N₃O₂ 357.25 Bis(2-chloroethyl)amino substitution Alkylating agent derivative

Key Differences and Research Findings

Functional Group Impact on Reactivity and Bioactivity

  • Nitro vs. Amino Groups: The nitro group in the parent compound (3543-72-4) enhances electrophilicity, facilitating alkylation reactions critical to Bendamustine’s mechanism. In contrast, the amino analogue (3543-73-5) exhibits reduced reactivity but serves as a metabolic intermediate in vivo .
  • Deuterium Effects: The deuterated variant (1286893-94-4) shows altered metabolic stability due to the kinetic isotope effect, prolonging its half-life in biological systems compared to the non-deuterated parent .

生物活性

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 (CAS No. 1286893-94-4) is a deuterated derivative of a benzimidazole compound that has garnered attention due to its potential biological activities. This compound is structurally related to Bendamustine, a chemotherapeutic agent, and exhibits various pharmacological properties. This article reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.3 g/mol
  • Physical State : Solid
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol
  • Melting Point : 100–104°C

Biological Activity Overview

Benzimidazole derivatives, including this compound, are known for their diverse biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that compounds with a benzimidazole core can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Case Study:

A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Antimicrobial Activity

The antimicrobial properties of benzimidazole compounds are well-documented. Studies have shown that 1-Methyl-5-nitro-1H-benzimidazole derivatives possess broad-spectrum antibacterial and antifungal activities.

Antibacterial Activity:

Research indicates that certain benzimidazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds were found to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

Antifungal Activity:

Benzimidazole derivatives have also demonstrated antifungal properties against various strains, with some compounds showing MIC values lower than those of established antifungal agents like ketoconazole .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their biological efficacy. For instance, the presence of nitro groups has been associated with increased antimicrobial potency .

Modification Effect on Activity
Nitro groupIncreases antimicrobial activity
Alkyl substitutionsEnhances anticancer properties

Q & A

Q. What are the key synthetic routes for preparing 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester and its deuterated analog (d3)?

The synthesis typically involves nitro-substitution on the benzimidazole ring followed by esterification of the butanoic acid moiety. For the deuterated form (d3), isotopic labeling is introduced at specific positions (e.g., ethyl ester group) using deuterated reagents like ethanol-d6 during esterification. The non-deuterated compound (CAS: 3543-72-4) is a known intermediate in Bendamustine synthesis, suggesting its deuterated analog follows similar pathways with isotopic control .

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (part of the SHELX suite) is employed for structure determination. The software refines atomic coordinates against diffraction data, resolving bond lengths, angles, and torsion angles. For deuterated analogs, neutron diffraction or isotopic substitution in density functional theory (DFT) calculations may complement crystallographic data .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are standard. For deuterated analogs, isotopic purity is confirmed via mass spectral fragmentation patterns (e.g., m/z shifts corresponding to d3 labeling) and nuclear magnetic resonance (NMR) to verify deuterium incorporation .

Advanced Research Questions

Q. How do isotopic effects (d3 labeling) influence the compound’s pharmacokinetic behavior in metabolic studies?

Deuterium labeling slows metabolic degradation (kinetic isotope effect), making the d3 analog useful as an internal standard in LC-MS/MS assays. For example, in Bendamustine metabolism studies, the deuterated ester group resists esterase cleavage, enabling precise quantification of parent drug and metabolites in biological matrices .

Q. What strategies resolve contradictions in metabolic pathway data involving this compound?

Discrepancies in metabolite identification (e.g., nitro-reduction vs. ester hydrolysis) can be addressed using tandem MS with collision-induced dissociation (CID) to differentiate fragmentation pathways. Isotopic tracing (d3-labeled vs. non-labeled) further clarifies metabolic fates in vitro and in vivo .

Q. How can computational methods optimize the synthesis of deuterated benzimidazole derivatives?

Density functional theory (DFT) predicts reaction energetics for nitro-group introduction and esterification. Molecular dynamics simulations model isotopic substitution effects on crystal packing, aiding in solvent selection and crystallization conditions for high-yield synthesis .

Q. What role does this compound play in enzyme-linked immunosorbent assays (ELISAs)?

It may serve as a hapten or competitive antigen in immunoassays targeting nitro-aromatic epitopes. Conjugation to carrier proteins (e.g., BSA) via the carboxylic acid group generates immunogens for antibody production, with deuterated analogs used as tracer molecules in competitive ELISA formats .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。